A Comprehensive Technical Guide to the Physicochemical Properties of 9H-Carbazol-4-ol
A Comprehensive Technical Guide to the Physicochemical Properties of 9H-Carbazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 9H-Carbazol-4-ol, a heterocyclic aromatic compound of interest in organic synthesis, materials science, and pharmaceutical research. The following sections detail its fundamental characteristics, present experimental protocols for their determination, and offer a visual representation of the characterization workflow.
Core Physicochemical Data
The essential physicochemical properties of 9H-Carbazol-4-ol are summarized in the table below, providing a clear and concise reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉NO | [1][2][3][4] |
| Molecular Weight | 183.21 g/mol | [1][3][4] |
| Appearance | White to off-white, tan to brown, or light-yellow powder/crystalline solid. | [1][2][3][5] |
| Melting Point | 169-173 °C | [1][2][3][4] |
| Boiling Point | 431.4 °C at 760 mmHg (Predicted) | [1][4] |
| Solubility | Sparingly soluble in water; slightly soluble in DMSO and methanol. | [1][2][4][5] |
| pKa | 9.87 ± 0.30 (Predicted) | [1][2][4][5] |
| LogP | 2.98 |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of organic compounds like 9H-Carbazol-4-ol are outlined below. These protocols are generalized and may require optimization for specific laboratory conditions.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is often indicative of a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline 9H-Carbazol-4-ol is finely ground using a mortar and pestle.[6]
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[7]
-
Measurement:
-
Mel-Temp Apparatus: The packed capillary tube is placed in the heating block of the apparatus. The heating rate is initially set to be rapid to approach the expected melting point and then reduced to 1-2 °C per minute for an accurate determination.[7][8][9]
-
Thiele Tube: The capillary tube is attached to a thermometer, which is then immersed in a heating oil bath within the Thiele tube. The tube is heated slowly and evenly.[8][10]
-
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[6][8][9]
Determination of Solubility
Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Spatula
-
Graduated pipettes or cylinders
Procedure:
-
Sample Preparation: A small, accurately weighed amount of 9H-Carbazol-4-ol (e.g., 10 mg) is placed into a test tube.[11]
-
Solvent Addition: A specific volume of the desired solvent (e.g., 1 mL of water, DMSO, or methanol) is added to the test tube.[12][13]
-
Equilibration: The mixture is vigorously agitated using a vortex mixer or shaker for a set period to ensure thorough mixing and to reach equilibrium.[12][13]
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble under those conditions. If undissolved solid remains, the compound is classified as sparingly soluble or insoluble.[14] For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved solute can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Determination of pKa
The pKa is a measure of the acidity of a compound. For 9H-Carbazol-4-ol, the phenolic hydroxyl group is the primary acidic site.
Apparatus:
-
pH meter
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure (Potentiometric Titration):
-
Solution Preparation: A known concentration of 9H-Carbazol-4-ol is prepared in a suitable solvent system (e.g., a water-cosolvent mixture, given its low water solubility).
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and a calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. For compounds with low water solubility, methods like UV-Vis spectroscopy or NMR spectroscopy in different pH buffers can also be employed.[15][16][17]
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of the lipophilicity of a compound, which is its preference for a nonpolar (lipid-like) environment versus a polar (aqueous) environment.
Apparatus:
-
Separatory funnel or vials with screw caps
-
Shaker
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer)
-
n-Octanol and water (mutually saturated)
Procedure (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water are mixed and allowed to stand to become mutually saturated. The two phases are then separated.[18]
-
Partitioning: A known amount of 9H-Carbazol-4-ol is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken for a prolonged period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[18][19]
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid in the separation.
-
Concentration Measurement: The concentration of 9H-Carbazol-4-ol in each phase is determined using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[20] Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used as a faster, indirect method to estimate LogP based on the compound's retention time.[21][22]
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the physicochemical characterization of an organic compound such as 9H-Carbazol-4-ol.
Physicochemical characterization workflow.
References
- 1. Cas 52602-39-8,9H-Carbazol-4-ol | lookchem [lookchem.com]
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- 3. chemimpex.com [chemimpex.com]
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- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. pennwest.edu [pennwest.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. youtube.com [youtube.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ws [chem.ws]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
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- 20. acdlabs.com [acdlabs.com]
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